4-((Tetrahydro-2H-thiopyran-4-yl)amino)pentan-1-ol

Catalog No.
S13524778
CAS No.
M.F
C10H21NOS
M. Wt
203.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((Tetrahydro-2H-thiopyran-4-yl)amino)pentan-1-ol

Product Name

4-((Tetrahydro-2H-thiopyran-4-yl)amino)pentan-1-ol

IUPAC Name

4-(thian-4-ylamino)pentan-1-ol

Molecular Formula

C10H21NOS

Molecular Weight

203.35 g/mol

InChI

InChI=1S/C10H21NOS/c1-9(3-2-6-12)11-10-4-7-13-8-5-10/h9-12H,2-8H2,1H3

InChI Key

ITXXEPRYJOZUFV-UHFFFAOYSA-N

Canonical SMILES

CC(CCCO)NC1CCSCC1

4-((Tetrahydro-2H-thiopyran-4-yl)amino)pentan-1-ol is a chemical compound characterized by its unique structural features, which include a tetrahydro-2H-thiopyran moiety and a pentan-1-ol chain. The molecular formula for this compound is C9H19N1O1S1C_9H_{19}N_1O_1S_1, and its molecular weight is approximately 189.32 g/mol. The compound's structure contributes to its potential applications in medicinal chemistry and organic synthesis.

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: It can undergo reduction to yield thiols or other reduced sulfur compounds, often utilizing reducing agents like lithium aluminum hydride.
  • Substitution: The amino group can engage in nucleophilic substitution reactions, allowing for the formation of various derivatives.

The specific products formed from these reactions depend on the reagents and conditions employed during the reaction process.

Research indicates that 4-((Tetrahydro-2H-thiopyran-4-yl)amino)pentan-1-ol exhibits potential biological activities, particularly in antimicrobial and antifungal domains. Its mechanism of action may involve binding to specific enzymes or receptors, thereby modulating their activity. This has implications for its use in developing therapeutic agents aimed at treating infections or other diseases.

The synthesis of 4-((Tetrahydro-2H-thiopyran-4-yl)amino)pentan-1-ol typically involves the reaction of tetrahydro-2H-thiopyran-4-amine with pentan-1-ol. This reaction is often conducted under controlled conditions, which may include the presence of catalysts and specific temperature settings to optimize yield and purity. Industrial methods may employ continuous flow reactors and advanced purification techniques to enhance efficiency and reduce costs.

This compound has several notable applications across various fields:

  • Chemistry: It serves as a building block in synthesizing more complex molecules and as a reagent in organic reactions.
  • Biology: Investigated for its potential antimicrobial properties, making it relevant for pharmaceutical research.
  • Medicine: Explored for therapeutic applications, including drug development and delivery systems.
  • Industry: Utilized in producing specialty chemicals, materials, polymers, and coatings .

Studies on the interactions of 4-((Tetrahydro-2H-thiopyran-4-yl)amino)pentan-1-ol with biological targets are ongoing. The compound's ability to bind to specific enzymes or receptors suggests that it could modulate various biochemical pathways. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile .

Several compounds share structural similarities with 4-((Tetrahydro-2H-thiopyran-4-yl)amino)pentan-1-ol. Here are some notable examples:

Compound NameStructural FeaturesSimilarity
3-((Tetrahydro-2H-thiopyran-4-yl)amino)propan-1-olDifferent carbon chain length; amino group position variesHigh
Tetrahydro-4H-thiopyran-4-oneContains a carbonyl group instead of an amino groupModerate
4-Methyltetrahydro-2H-thiopyran-4-olSimilar thiopyran structure; differs by methyl substitutionHigh
4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxideHydroxyl group present; alters reactivityModerate

Uniqueness

The uniqueness of 4-((Tetrahydro-2H-thiopyran-4-yla)amino)pentan-1-ol lies in its specific structural configuration, particularly the positioning of the amino group and the length of the carbon chain. These features contribute to its distinct chemical properties and biological activities compared to similar compounds .

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

203.13438547 g/mol

Monoisotopic Mass

203.13438547 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types